molecular formula C12H16O3 B13038666 1-(2,3-Dimethoxyphenyl)-1-butanone

1-(2,3-Dimethoxyphenyl)-1-butanone

Cat. No.: B13038666
M. Wt: 208.25 g/mol
InChI Key: QZWOGWBFXYFWJK-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-1-butanone is an aromatic ketone characterized by a butanone backbone (C4 ketone) attached to a phenyl ring substituted with two methoxy (-OCH₃) groups at the 2- and 3-positions. Methoxy groups are electron-donating, influencing the compound’s electronic profile, solubility, and reactivity. Such aromatic ketones are often explored in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity .

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-6-10(13)9-7-5-8-11(14-2)12(9)15-3/h5,7-8H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWOGWBFXYFWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-1-butanone typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable butanone derivative under acidic or basic conditions. One common method involves the use of a Grignard reagent, where 2,3-dimethoxybenzaldehyde reacts with a butyl magnesium halide to form the desired product .

Industrial Production Methods: Industrial production of 1-(2,3-Dimethoxyphenyl)-1-butanone may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are often employed to enhance reaction efficiency and product isolation .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethoxyphenyl)-1-butanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents/Backbone Key Properties Biological Activity Reference
1-(2,3-Dimethoxyphenyl)-1-butanone 2,3-OCH₃, phenyl-butano High solubility, electron-rich aromatic Potential pharmaceutical uses [9]
NNK Pyridyl, nitrosamino Electrophilic, DNA-reactive Carcinogen (lung/pancreas) [2, 4]
1-(3,4-Dimethoxyphenyl)-1-butanone oxime 3,4-OCH₃, oxime Stable intermediate Synthetic utility [9]
(E)-Chalcone derivative 2,3-OCH₃, α,β-unsaturated Michael acceptor Antiplasmodial (ED₅₀ 12.5 mg/kg) [7]

Table 2: Substituent Effects on Reactivity

Substituent Position Electronic Effect Metabolic Stability Example Compound
2,3-Dimethoxy Electron-donating Moderate 1-(2,3-Dimethoxyphenyl)-1-butanone
3,4-Dimethoxy Resonance-enhanced High 1-(3,4-Dimethoxyphenyl)-1-butanone
2,3-Dichloro-4-OH Electron-withdrawing Low (polar) CAS 2350-46-1

Biological Activity

1-(2,3-Dimethoxyphenyl)-1-butanone is an aromatic ketone that has garnered attention for its potential biological activities. This compound is characterized by a butanone backbone substituted with a 2,3-dimethoxyphenyl group, which contributes to its unique chemical properties and biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.25 g/mol
  • Structure : The compound features a butanone core with methoxy groups on the aromatic ring, enhancing its lipophilicity and biological interactions.

Antimicrobial Properties

Research indicates that 1-(2,3-Dimethoxyphenyl)-1-butanone exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, demonstrating potential as a natural preservative in food and cosmetic applications.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. It exhibits a capacity to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant activity is attributed to the presence of methoxy groups that enhance electron donation.

Promotion of Melanogenesis

One notable biological effect of this compound is its ability to promote melanogenesis. Research involving derivatives of this compound has shown that it enhances melanin production in melanoma cells through the upregulation of tyrosinase expression. This mechanism suggests potential applications in treating hypopigmentation disorders and cosmetic formulations aimed at skin pigmentation.

The biological effects of 1-(2,3-Dimethoxyphenyl)-1-butanone are believed to be mediated through interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that structural modifications can significantly influence its binding affinity and pharmacological profile.

Comparative Analysis

A comparative study with structurally similar compounds highlights the unique characteristics of 1-(2,3-Dimethoxyphenyl)-1-butanone:

Compound NameStructure FeaturesUnique Aspects
1-(3,4-Dimethoxyphenyl)-1-butanoneDifferent methoxy substitutionVarying biological activities
4-(3,4-Dimethoxyphenyl)-butan-2-oneAltered position of methoxy groupsPotentially different pharmacological properties

Study on Antiparasitic Activity

A study focused on the antiparasitic properties of 1-(2,3-Dimethoxyphenyl)-1-butanone indicated that specific structural features enhance its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Modifications on the dimethoxyphenyl group were critical for achieving higher bioactivity levels.

Melanin Synthesis Enhancement

Research highlighted that derivatives such as (E)-4-(2,3-dimethoxyphenyl)but-3-en-1-ol significantly increased melanin production in cultured B16F10 melanoma cells. This effect was linked to enhanced expression of tyrosinase via Upstream Stimulating Factor 1 (USF1), indicating therapeutic potential for skin conditions related to pigmentation.

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